
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also features a carboxylic acid group at the 8th position and a p-tolyl group at the 2nd position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions typically involve heating the reaction mixture under reflux and using an acid catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Análisis De Reacciones Químicas
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the p-tolyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically targets the carbonyl group, resulting in the formation of a hydroxyl derivative.
Substitution: The compound can undergo substitution reactions at the quinoline ring or the p-tolyl group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties have been explored in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its mechanism of action and molecular targets are of particular interest in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its applications in the field of materials science and engineering are continually being explored.
Mecanismo De Acción
The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial or viral replication, thereby exerting its antimicrobial or antiviral effects. Additionally, the compound may induce apoptosis or inhibit cell proliferation in cancer cells, contributing to its anticancer properties.
Comparación Con Compuestos Similares
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4-(p-tolyl)butanoic acid: This compound shares the p-tolyl group but differs in the core structure and functional groups.
4-Oxo-2-butenoic acid: This compound has a similar oxo group but lacks the quinoline core and p-tolyl group.
4-Oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydrobenzoquinazoline: This compound has a similar p-tolyl group and oxo group but differs in the core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90034-76-7 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-5-7-11(8-6-10)14-9-15(19)12-3-2-4-13(17(20)21)16(12)18-14/h2-9H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
DYXGGNYOXVOUDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


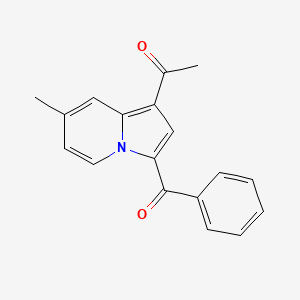

![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

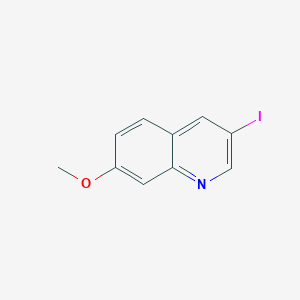
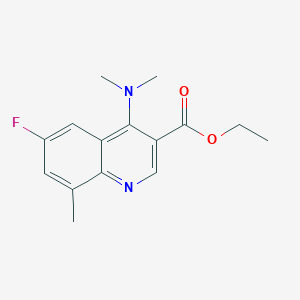
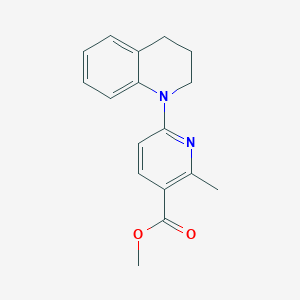
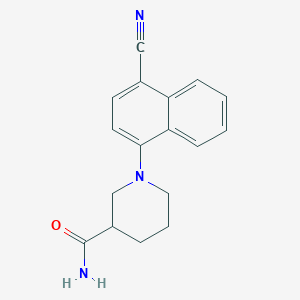


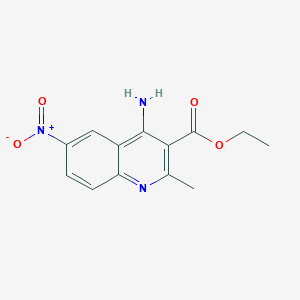
![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)

